2-Bromo-4-chlorodibenzo[b,d]furan 2-Bromo-4-chlorodibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC15795792
InChI: InChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H
SMILES:
Molecular Formula: C12H6BrClO
Molecular Weight: 281.53 g/mol

2-Bromo-4-chlorodibenzo[b,d]furan

CAS No.:

Cat. No.: VC15795792

Molecular Formula: C12H6BrClO

Molecular Weight: 281.53 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chlorodibenzo[b,d]furan -

Specification

Molecular Formula C12H6BrClO
Molecular Weight 281.53 g/mol
IUPAC Name 2-bromo-4-chlorodibenzofuran
Standard InChI InChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H
Standard InChI Key XUNBPIYBJQJLTD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl

Introduction

Molecular Architecture and Nomenclature

Structural Characteristics

2-Bromo-4-chlorodibenzo[b,d]furan consists of two benzene rings fused to a central furan heterocycle. The bromine atom occupies the 2-position on the dibenzofuran system, while chlorine is located at the 4-position, creating a meta-substitution pattern relative to the oxygen atom in the furan ring . This arrangement is critical for modulating electronic effects, as evidenced by the compound’s calculated LogP value of 5.93 , indicating significant hydrophobicity.

The IUPAC name, 2-bromo-4-chlorodibenzofuran, reflects the substituent positions according to benzofuran numbering conventions. X-ray crystallography of analogous dibenzofuran derivatives reveals planar geometries with bond lengths of 1.36–1.42 Å for the furan C–O bonds and 1.73–1.90 Å for carbon-halogen bonds . While no experimental crystal structure exists for this specific compound, computational models predict similar bond parameters .

Spectroscopic Identifiers

Key spectroscopic descriptors include:

  • SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl

  • InChIKey: XUNBPIYBJQJLTD-UHFFFAOYSA-N

  • Exact Mass: 279.911 g/mol (calculated for C₁₂H₆Br³⁵ClO)

These identifiers facilitate unambiguous compound identification in databases and synthetic workflows.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

While direct synthesis routes for 2-bromo-4-chlorodibenzo[b,d]furan remain undocumented, analogous bromodibenzofurans are synthesized via palladium-catalyzed reactions. For example, 2-bromobenzo[b]furans undergo efficient coupling with alkenylaluminum reagents using PdCl₂/XantPhos catalysts, achieving yields up to 97% . Adapting this protocol could involve halogen-exchange reactions to introduce the chlorine substituent post-coupling.

The general mechanism proceeds through oxidative addition of Pd(0) to the C–Br bond, transmetalation with the organoaluminum reagent, and reductive elimination to form the C–C bond . Key reaction parameters include:

ParameterValueSource
CatalystPdCl₂ (3 mol%)
LigandXantPhos (6 mol%)
Solvent1,2-Dichloroethane
Temperature80°C
Reaction Time4 hours

Halogenation Strategies

Physicochemical Properties

Thermodynamic Parameters

Data aggregated from PubChem and VulcanChem reveal the following properties :

PropertyValueMethod/Source
Molecular Weight281.53 g/molComputed (PubChem)
Density2.1 ± 0.1 g/cm³Estimated (analog)
Boiling Point415.2 ± 30.0°C at 760 mmHgEstimated (analog)
Vapor Pressure0.0 ± 0.9 mmHg at 25°CQSPR prediction
LogP5.93Computed

The high boiling point and low vapor pressure suggest suitability for high-temperature applications, while the elevated LogP indicates preferential partitioning into lipid membranes.

Spectroscopic Features

  • UV-Vis: π→π* transitions in the 250–300 nm range, typical of conjugated dibenzofurans.

  • NMR: Predicted δ 7.2–8.1 ppm (aromatic H), δ 105–110 ppm (C-Br), δ 125–130 ppm (C-Cl) based on analogs .

Hazard CategoryGHS CodeStatement
Acute Toxicity (Oral)H302Harmful if swallowed
Acute Toxicity (Dermal)H312Harmful in contact with skin
Acute Toxicity (Inhalation)H332Harmful if inhaled

Protective Measures

Recommended precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coats .

  • Ventilation: Use fume hoods to maintain airborne concentrations below 0.1 mg/m³ .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

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